11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lilopristone, also known by its developmental code names ZK-98734 and ZK-734, is a synthetic, steroidal antiprogestogen with additional antiglucocorticoid activity. It was developed by Schering and patented in 1985. Lilopristone is primarily described as an abortifacient and endometrial contraceptive .
Preparation Methods
Lilopristone is synthesized through a series of chemical reactions involving the modification of steroidal structures. . The industrial production methods for Lilopristone are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Lilopristone undergoes various chemical reactions, including:
Oxidation: Lilopristone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Lilopristone into its corresponding alcohols.
Scientific Research Applications
Lilopristone has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal antiprogestogens.
Biology: Investigated for its effects on progesterone receptors and glucocorticoid receptors.
Medicine: Studied for its potential use as an abortifacient and endometrial contraceptive.
Mechanism of Action
Lilopristone is similar to other steroidal antiprogestogens such as mifepristone, aglepristone, onapristone, telapristone, and toripristone. Lilopristone differs from mifepristone in the structure of its C17α side chain, which results in much-reduced antiglucocorticoid activity compared to mifepristone . This structural difference highlights Lilopristone’s unique profile in terms of its antiprogestogen and antiglucocorticoid activities.
Comparison with Similar Compounds
- Mifepristone
- Aglepristone
- Onapristone
- Telapristone
- Toripristone
Lilopristone’s unique structural features and its specific receptor interactions make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGILQXUPXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869305 |
Source
|
Record name | 11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.